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Compound of Interest

Compound Name: Bzo-chmoxizid

Cat. No.: B13850455

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bzo-chmoxizid, also known by its synonyms Cyclohexylmethyl MDA-19 and CHM-MDA-19, is
a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2] This class
of synthetic cannabinoid receptor agonists (SCRAs) emerged on the recreational drug market
following a class-wide ban on many traditional indole and indazole scaffolds by China in July
2021.[1][2] The OXIZID nomenclature, proposed by scientists at Cayman Chemical and the
Center for Forensic Science Research and Education (CFSRE), refers to the characteristic
OXolndoline core and aZlDe linker region of these molecules.[1]

Bzo-chmoxizid is an analogue of BZO-HEXOXIZID (MDA 19), a compound originally
synthesized and studied in the late 2000s for its potential therapeutic effects, particularly as a
potent and selective cannabinoid receptor 2 (CB2) agonist for the treatment of neuropathic
pain. Like other SCRAs, Bzo-chmoxizid is reported to produce psychoactive effects similar to
those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
This technical guide provides a comprehensive overview of the pharmacological profile of Bzo-
chmoxizid, including its chemical properties, pharmacodynamics, and pharmacokinetics,
based on the available scientific literature.

Chemical Properties
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Property Value

N'-[(Z2)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-

UPAC Name ylidene]amino]benzamide

Chemical Formula C22H23N302

Molecular Weight 361.4 g/mol

CAS Number 1048973-67-6

Synonyms Cyclohexylmethyl MDA-19, CHM-MDA-19
Pharmacodynamics

Bzo-chmoxizid primarily exerts its effects through interaction with the cannabinoid receptors
CB1 and CB2.

Receptor Binding and Affinity

Studies have shown that Bzo-chmoxizid exhibits a notable affinity for both CB1 and CB2
receptors, with a marked selectivity for the CB2 receptor.

Receptor Binding Affinity (Ki)

CB1 Micromolar range

CR2 Not explicitly quantified, but described as a
potent agonist

Functional Activity

Bzo-chmoxizid acts as a full agonist at the CB1 receptor and a potent partial agonist at the
CB2 receptor. Its functional activity has been characterized through various in vitro assays,
including G protein activation and B-arrestin recruitment.

Bzo-chmoxizid has been demonstrated to activate Gai proteins coupled to the CB1 receptor.
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Assay Receptor Parameter Value

G Protein Activation CB1 EC50 84.6 nM

The compound also induces (-arrestin 2 translocation, a key process in receptor
desensitization and signaling.

Assay Receptor Parameter Value
Not explicitl
B-Arrestin2 p Y
CB1 EC50 quantified, but shown

Recruitment )
to be a full agonist

B-Arrestin2

Recruitment

CB2 EC50 2.21nM

In Vivo Pharmacology

In vivo studies in mice have demonstrated that Bzo-chmoxizid exhibits cannabimimetic
activity, substituting for THC in drug discrimination studies. This indicates that it produces
subjective effects similar to THC. Among the tested OXIZID analogues, Bzo-chmoxizid was
found to be the most potent in these in vivo assays.

Pharmacokinetics and Metabolism

The metabolism of Bzo-chmoxizid has been investigated in vitro using human liver
microsomes (HLMs) and human hepatocytes. The primary metabolic pathways identified
include N-dealkylation, hydroxylation of the N-alkyl (cyclohexylmethyl) chain and the phenyl
group, and ketone formation. The major cytochrome P450 (CYP) enzymes responsible for its
metabolism are CYP3A4, CYP3A5, and CYP2C9. Due to its extensive metabolism, the parent
compound is often found at very low concentrations in urine, making its metabolites important
biomarkers for detecting consumption.

Experimental Protocols

Detailed experimental protocols for the cited studies are often found in the supplementary
materials of the full-text publications. While these were not directly accessible, the following
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summarizes the general methodologies employed.

In Vitro Assays

e [B-Arrestin2 Recruitment Assay: These assays were performed using PathHunter® [3-arrestin
CHO-K1 cells stably expressing the human CB1 or CB2 receptor. The assay measures the
recruitment of B-arrestin to the activated receptor, which results in the formation of a
functional -galactosidase enzyme and a chemiluminescent signal.

o G Protein Activation Assay: G protein activation was likely assessed using a BRET
(Bioluminescence Resonance Energy Transfer)-based assay in HEK 293 cells. This type of
assay measures the interaction between G protein subunits upon receptor activation.

In Vivo Assays

e Drug Discrimination Studies: These studies were conducted in mice trained to discriminate
THC from a vehicle. The animals are trained to press one of two levers to receive a food
reward depending on whether they were administered THC or the vehicle. The ability of Bzo-
chmoxizid to substitute for THC is then tested by administering the compound and
observing which lever the mice press.

Signaling and Metabolic Pathways
Bzo-chmoxizid Signaling at the CB1 Receptor
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Caption: Bzo-chmoxizid signaling at the CB1 receptor.

Metabolic Pathways of Bzo-chmoxizid
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Caption: Primary metabolic pathways of Bzo-chmoxizid.

Conclusion

Bzo-chmoxizid is a potent synthetic cannabinoid of the OXIZID class with agonist activity at
both CB1 and CB2 receptors. Its in vitro and in vivo pharmacological profile is consistent with
other psychoactive synthetic cannabinoids. The compound undergoes extensive metabolism,
and its metabolites serve as key biomarkers for detection. This technical guide provides a
summary of the current scientific knowledge on Bzo-chmoxizid, which should be of value to
researchers, scientists, and drug development professionals working in the fields of
pharmacology, toxicology, and forensic science. Further research is needed to fully elucidate
the complete safety and toxicological profile of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor
agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. NPS discovery: BZO-CHMOXIZID. - Drugs and Alcohol [drugsandalcohol.ie]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological
Profile of Bzo-chmoxizid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13850455#pharmacological-profile-of-bzo-chmoxizid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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